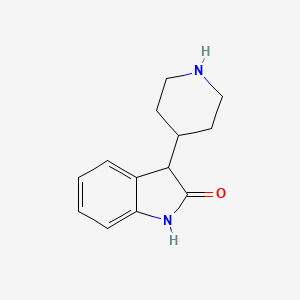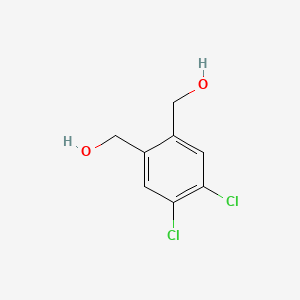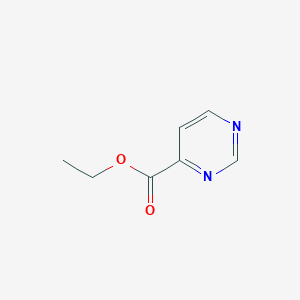
Ethyl 4-pyrimidinecarboxylate
Übersicht
Beschreibung
Ethyl 4-pyrimidinecarboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring. This compound is characterized by an ethyl ester group attached to the fourth carbon of the pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-pyrimidinecarboxylate has a wide range of applications in scientific research:
- Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral, anticancer, and anti-inflammatory agents .
- Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds .
- Material Science: Employed in the development of novel materials with specific electronic and optical properties .
Safety and Hazards
Zukünftige Richtungen
The future directions for “Ethyl pyrimidine-4-carboxylate” research could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more studies are needed to fully understand its mechanism of action and its potential applications in medicinal chemistry .
Wirkmechanismus
Target of Action
Ethyl pyrimidine-4-carboxylate and its derivatives have been shown to target neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, contributing to neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects several biochemical pathways. The primary mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a significant role in the progression of neurodegenerative diseases and other neurological disorders .
Result of Action
The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It has been shown to exhibit significant anti-neuroinflammatory properties and promising neuroprotective activity . This makes it a potential candidate for the development of treatments for neurodegenerative diseases and other neurological disorders .
Action Environment
The action of Ethyl pyrimidine-4-carboxylate can be influenced by various environmental factors. These factors can include the pH of the reaction medium , the presence of electron-withdrawing groups , and the thermodynamic stability of the starting compound and the product . Understanding these factors is crucial for optimizing the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Ethyl pyrimidine-4-carboxylate plays a crucial role in several biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which is essential for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Ethyl pyrimidine-4-carboxylate also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, contributing to decreased pulmonary hypertension . These interactions highlight the compound’s significance in modulating various biochemical pathways.
Cellular Effects
Ethyl pyrimidine-4-carboxylate has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated its neuroprotective and anti-inflammatory properties in human microglia and neuronal cell models . The compound inhibits nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells, thereby reducing inflammation . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its role in protecting against cellular stress and apoptosis .
Molecular Mechanism
The molecular mechanism of ethyl pyrimidine-4-carboxylate involves several key interactions at the molecular level. It inhibits ER stress, apoptosis, and the NF-kB inflammatory pathway, which are critical for its neuroprotective and anti-inflammatory effects . The compound’s ability to interact with active residues of ATF4 and NF-kB proteins through molecular docking studies further elucidates its mechanism of action . These interactions highlight the compound’s potential in modulating various molecular pathways to exert its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl pyrimidine-4-carboxylate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl pyrimidine-4-carboxylate maintains its stability under specific conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to degradation, which can impact its efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of ethyl pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammation . Higher doses may lead to toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
Ethyl pyrimidine-4-carboxylate is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydrofolate reductase and beta-ureidopropionase, which are essential for its catabolism and subsequent conversion to beta-alanine, CO2, and ammonia . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of ethyl pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and ensuring effective delivery to desired sites of action.
Subcellular Localization
Ethyl pyrimidine-4-carboxylate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are essential for its interaction with target biomolecules and subsequent biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-pyrimidinecarboxylate can be synthesized through various methods. One common approach involves the cyclization of β-ketoesters with amidines under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with formamidine acetate in the presence of acetic acid yields ethyl pyrimidine-4-carboxylate .
Industrial Production Methods: Industrial production of ethyl pyrimidine-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-pyrimidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form pyrimidine-4-carboxylic acid.
Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Pyrimidine-4-carboxylic acid
- Pyrimidine-4-methanol (from reduction)
Vergleich Mit ähnlichen Verbindungen
- Pyrimidine-4-carboxylic acid
- Pyrimidine-4-methanol
- Ethyl 2-aminopyrimidine-4-carboxylate
Comparison: Ethyl 4-pyrimidinecarboxylate is unique due to its ethyl ester group, which imparts distinct chemical reactivity and biological activity. Compared to pyrimidine-4-carboxylic acid, the ester group makes it more lipophilic, enhancing its ability to penetrate cell membranes. This property is particularly advantageous in drug design, where membrane permeability is crucial .
Eigenschaften
IUPAC Name |
ethyl pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRWSNAREGLUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545651 | |
| Record name | Ethyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62846-82-6 | |
| Record name | Ethyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl Pyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemoselective synthesis of ethyl pyrimidine-4-carboxylates described in the research?
A1: The research [] highlights a novel synthetic route for ethyl 2,5-disubstituted pyrimidine-4-carboxylates. The reaction utilizes unsymmetrical enamino diketones and N–C–N dinucleophiles, achieving high chemoselectivity. This is significant because it allows for the controlled and specific addition of substituents onto the pyrimidine ring, expanding the possibilities for creating diverse pyrimidine derivatives. This control is crucial for exploring the structure-activity relationships of these compounds and potentially identifying novel drug candidates.
Q2: What specific application of ethyl pyrimidine-4-carboxylates is explored in the research?
A2: The research [] goes beyond just synthesis and demonstrates the utility of the synthesized ethyl pyrimidine-4-carboxylates by utilizing them as precursors for creating another important class of compounds: pyrimido[4,5-d]pyridazin-8(7H)-ones. This highlights the potential of these synthesized intermediates in building more complex heterocyclic systems, which are often found in biologically active molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

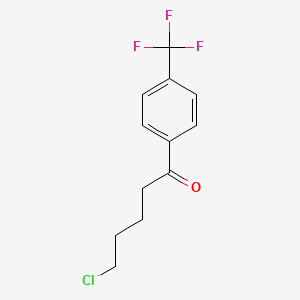

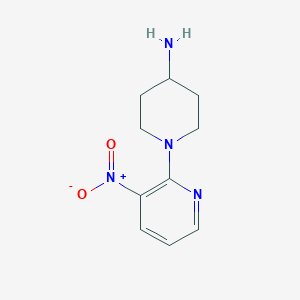
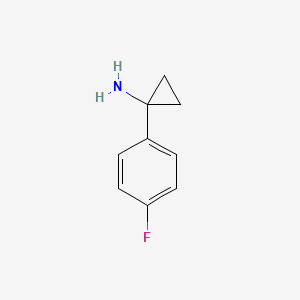
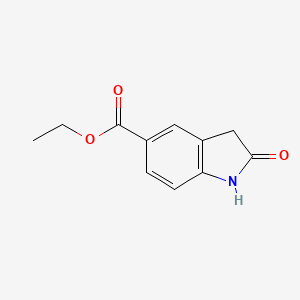
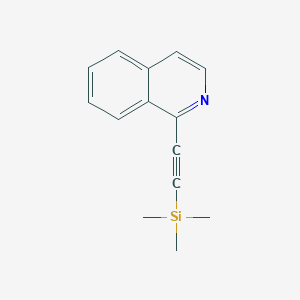


![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)

